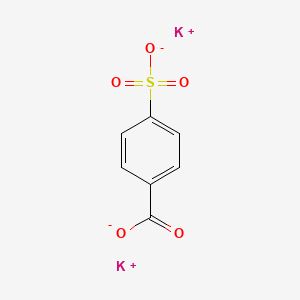

4-Sulphobenzoic acid potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Sulphobenzoic acid potassium, also known as 4-Sulfobenzoic acid potassium salt, is an organic compound with the linear formula: KO3SC6H4CO2H . It has a molecular weight of 240.27 . It is used as an intercalating compound to improve clay exfoliation in the synthesis of poly (butylene terephthalate) (PBT) nanocomposites .

Molecular Structure Analysis

The molecular formula of 4-Sulphobenzoic acid potassium is C7H5KO5S . The SMILES string representation is [K+].OC(=O)c1ccc(cc1)S([O-])(=O)=O . More detailed structural analysis would require additional resources or tools .Chemical Reactions Analysis

Specific chemical reactions involving 4-Sulphobenzoic acid potassium are not provided in the available resources. More research is needed to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Sulphobenzoic acid potassium are not explicitly mentioned in the available resources. More research is needed to provide a detailed physical and chemical properties analysis .Applications De Recherche Scientifique

Applications in Agriculture

Fertilizer Production : Potassium sulfate (K2SO4), a compound used as a nutrient for plant growth, can be produced through a process involving acid leaching, selective precipitation, and thermal decomposition of potassium alum (KAl(SO4)2), which leads to the formation of soluble K2SO4 and insoluble Al2O3. This process is significant for the synthesis of fertilizers and soil amendments (Souza et al., 2019).

Soil Fertility and Crop Yield : The application of polymer-coated potassium chloride and its effects on cotton yield, leaf senescence, and soil potassium have been studied, revealing that combining polymer-coated potassium chloride with K2SO4 can improve yields, fiber qualities, and potassium use efficiencies in cotton (Yang et al., 2017).

Environmental Applications

Methane and Ammonia Emissions : Research on cattle slurry acidification before storage has shown that it can reduce methane (CH4) and ammonia (NH3) emissions. The addition of sulfuric acid or potassium sulfate influences these emissions, highlighting the role of sulfur transformations and pH in controlling CH4 emission during storage (Petersen et al., 2012).

Concrete Steel-Rebar Degradation : Studies on the effect of potassium-chromate (K2CrO4) on concrete steel-rebar degradation in sulphate and saline media suggest its potential in improving the durability of reinforced concrete structures exposed to acidic or marine environments (Okeniyi et al., 2014).

Chemical Synthesis and Applications

Synthesis of Derivatives : The synthesis of tetrafluorosulphobenzoic acids and their derivatives, which are important in chemical research and industrial applications, has been reported. These compounds are used in various chemical reactions and have potential applications in material science (Fielding & Shirley, 1989).

Chemiluminescence in Analytical Chemistry : Acidic potassium permanganate has been used as a chemiluminescence reagent in various analytical applications, including pharmaceutical, clinical, forensic, food science, and environmental analyses. This highlights its role in sensitive and specific detection methods (Adcock et al., 2014).

Safety And Hazards

4-Sulphobenzoic acid potassium is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Propriétés

IUPAC Name |

dipotassium;4-sulfonatobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSRPLLZKWADRS-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4K2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulphobenzoic acid potassium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)

![(Z)-2-((6-benzyl-3,7-dioxo-3,7-dihydro-2H-thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl)-6-methoxyphenyl acetate](/img/structure/B2601910.png)